N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound. It is characterized by the presence of a dimethoxyphenyl group, a dihydrobenzofuran moiety, and an acetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Formation of the Acetamide Linkage: This is usually done through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the dihydrobenzofuran moiety.
Reduction: Reduction reactions could target the acetamide linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various synthetic pathways.
Biology
Biologically, compounds with similar structures are often investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, possibly as drug candidates or as tools for studying biological processes.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or other specialized products.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanamide
- N-(2,5-dimethoxyphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propionamide
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2)11-13-6-5-7-17(19(13)26-20)25-12-18(22)21-15-10-14(23-3)8-9-16(15)24-4/h5-10H,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZJGLOLACPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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